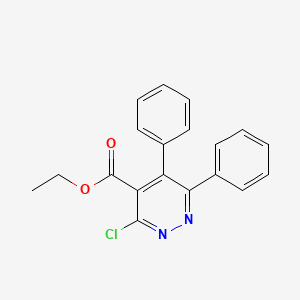

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c1-2-24-19(23)16-15(13-9-5-3-6-10-13)17(21-22-18(16)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVRLXRBMMFAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291859 | |

| Record name | ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54108-27-9 | |

| Record name | NSC78767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The synthesis of Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate typically involves:

- Preparation of 5,6-diphenylpyridazinone derivatives.

- Chlorination of the pyridazinone at the 3-position using phosphoryl chloride.

- Isolation and purification of the resulting 3-chloro derivatives.

This approach has been validated in various studies, including those by Alonazy (2009) and others, who reported moderate to good yields using conventional heating methods rather than microwave techniques, which led to poor yields or mixtures.

Detailed Preparation Procedure

Step 1: Synthesis of 5,6-Diphenylpyridazinone

- Starting materials: Appropriate diphenyl-substituted hydrazines or pyridazinones.

- Reaction conditions: Cyclization in the presence of sodium hydroxide or other bases.

- Outcome: Formation of 5,6-diphenylpyridazinone derivatives (precursors).

Step 2: Chlorination to Form this compound

- Reagent: Phosphoryl chloride (POCl3).

- Procedure: Reflux the pyridazinone derivative with excess phosphoryl chloride for approximately 4 hours.

- Work-up: Cool the reaction mixture and pour onto ice-water to precipitate the product.

- Purification: Filter, dry, and recrystallize from ethanol to obtain the pure 3-chloro derivative.

This chlorination step replaces the 3-hydroxy or 3-oxo group of the pyridazinone with chlorine, yielding this compound.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting material | 5,6-diphenylpyridazinone derivative |

| Chlorinating agent | Phosphoryl chloride (POCl3) |

| Reaction conditions | Reflux for 4 hours |

| Work-up | Quenching in ice-water, filtration, recrystallization from ethanol |

| Yield | Moderate to good (exact yields vary by study, typically 60-80%) |

| Characterization techniques | IR, 1H and 13C NMR, Mass Spectrometry, Melting point analysis |

Alternative Synthetic Routes and Modifications

- Microwave-assisted synthesis: Attempts to use microwave irradiation for the cyclization and chlorination steps resulted in poor yields and complex mixtures, making conventional reflux methods preferable.

- Substitution reactions: The 3-chloro group in this compound is reactive toward nucleophilic substitution, allowing further functionalization with amines or azides to yield derivatives with potential biological activities.

- Use of sodium azide: Conversion of the 3-chloro compound to 3-azido derivatives has been reported, involving reflux with sodium azide in ethanol followed by acid work-up and recrystallization.

Research Findings and Notes

- The chlorination step with phosphoryl chloride is critical and must be carefully controlled to avoid side reactions.

- Recrystallization from ethanol is effective for purification, yielding white crystalline solids.

- The compound serves as a versatile intermediate for synthesizing various pyridazine-based bioactive molecules.

- Analytical methods such as TLC, NMR, IR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Cyclization to pyridazinone | Sodium hydroxide, reflux | Moderate to good | Conventional heating preferred |

| Chlorination | Phosphoryl chloride, reflux 4 hrs | Moderate to good | Key step for 3-chloro substitution |

| Work-up | Ice-water quench, filtration | Pure product | Recrystallization from ethanol |

| Alternative methods | Microwave (unsuccessful) | Poor yields | Not recommended |

| Further derivatization | Sodium azide (for azido derivatives) | Moderate yields | Enables synthesis of bioactive derivatives |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the modification of existing ones.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It serves as a building block for synthesizing novel heterocyclic compounds .

Synthesis and Chemical Properties

- Synthesis of Ethyl 3-azido-5,6-diphenylpyridazine-4-carboxylate The reaction of pyridazinechloro-ester with sodium azide in ethanol produces ethyl 3-azido-5,6-diphenylpyridazine-4-carboxylate . The IR spectrum of this product shows an absorption band at 1734 cm-1 for the ester carbonyl group and an absorption band at 2338 cm-1 for the azido group. The 1H-NMR spectrum reveals a 3H triplet at 𝛿 0.9 corresponding to the ester methyl protons, a 2H quartet at 𝛿 4.13-4.22 for the methylene protons, and a 10H multiplet at 𝛿 7.18-7.36 for the phenyl protons .

- Synthesis of Ethyl 5,6-diphenyl-3-((triphenylphosphoranylidene)amino)pyridazine-4-carboxylate The reaction of azido-ester with triphenylphosphine in benzene yields triphenylphosphnium product . The IR spectrum of the reaction product shows an absorption band at 1728 cm-1 for the ester carbonyl group. The 1H-NMR spectrum indicates a 3H triplet at 𝛿 0.928-1.088 corresponding to the ester methyl protons, a 2H quartet at 𝛿 4.129-4.184 for the methylene protons, and a 25H multiplet at 𝛿 7.108-7.866 for the phenyl protons .

- Synthesis of Ethyl-3-amino-5,6-diphenylpyridazine-4-carboxylate Refluxing triphenylphosphnium product in acetic acid 80% leads to the formation of the amino-ester product . The infrared spectrum shows the presence of NH2 group at 3476, 3272 cm-1 and C=O group at 1708 cm-1, and the 1H-NMR spectrum shows signals at 𝛿 7.049-7.298 (m, 10H, 2Ph), 𝛿 6.715 (s, 2H, NH2), 𝛿 3.947-4.018 (q, 2H, CH2 ), and 𝛿 0.793-0.840 (t, 3H, CH3 ) .

Applications in Scientific Research

- Medicinal Chemistry this compound is used as a building block in medicinal chemistry for synthesizing various compounds.

- Synthesis of Selenium-Containing Heterocycles It is used in the preparation of 4-cyano-5,6-diphenylpyridazine-3(2H)selenone by reacting it with sodium .

- Synthesis of Pyridazine Derivatives As an intermediate, it is utilized in the synthesis of novel heterocyclic compounds .

- Synthesis of Pyridazine-Triazole Hybrids: Pyridazine-triazole hybrid molecules have been prepared and evaluated as inhibitors of rat intestinal α-glucosidase enzyme .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

- Trifluoromethyl groups () increase electron deficiency, altering reactivity in nucleophilic substitutions.

- Ring Saturation : The dihydro-pyridine analog () lacks aromaticity in the pyridine ring, affecting π-π stacking interactions in biological systems.

Key Observations :

- The target compound’s synthesis via POCl₃ () is more efficient (95% yield) compared to multi-step routes for triazole derivatives (e.g., ).

Physicochemical and Spectroscopic Properties

Key Observations :

- The ester carbonyl signal (1735 cm⁻¹) is consistent across derivatives (), while triazole-containing analogs () exhibit additional NH and aromatic proton signals.

- Melting points vary significantly; polar substituents (e.g., triazoles) may lower melting points due to reduced crystallinity.

Key Observations :

Biological Activity

Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C18H16ClN3O2

- Molecular Weight : 345.79 g/mol

- CAS Number : 54108-27-9

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antihypertensive Activity : Several studies have reported that derivatives of pyridazine compounds can act as effective antihypertensive agents. This compound has been shown to lower blood pressure in animal models, suggesting potential for treating hypertension .

- Antinociceptive Effects : The compound has demonstrated antinociceptive properties in pain models, indicating its potential use in pain management therapies. The mechanism may involve modulation of pain pathways through interaction with opioid receptors .

- Cardiotonic Activity : this compound has been associated with positive inotropic effects, enhancing cardiac contractility. This suggests its utility in treating heart failure and other cardiovascular conditions .

- α-Glucosidase Inhibition : Recent studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity could be beneficial for managing diabetes by slowing glucose absorption .

The biological activities of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Receptor Binding : The presence of the pyridazine ring and phenyl groups enhances its affinity for various receptors involved in blood pressure regulation and pain perception.

- Enzyme Interaction : The carboxylate group plays a crucial role in enzyme inhibition, particularly for α-glucosidase, by mimicking substrate interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various derivatives have been synthesized to enhance its pharmacological profile:

| Compound | Synthesis Method | Yield | Biological Activity |

|---|---|---|---|

| Ethyl 3-Azido-5,6-diphenylpyridazine-4-carboxylate | Reaction with sodium azide | 71.3% | Antinociceptive |

| Ethyl 3-Amino-5,6-diphenylpyridazine-4-carboxylate | Hydrolysis of ester | High | Cardiotonic |

Case Studies

- Hypertensive Rat Model : A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to controls .

- Pain Management Trials : In a controlled trial assessing antinociceptive effects using formalin-induced pain models, the compound exhibited a dose-dependent decrease in pain response .

- Diabetes Management Research : Docking studies indicated a strong binding affinity of this compound to α-glucosidase active sites, supporting its potential as a therapeutic agent for diabetes management .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via refluxing 4-carboethoxy-5,6-diarylpyridazin-3(2H)-ones with phosphoryl chloride (POCl₃). Key parameters include:

- Reagent stoichiometry : Equimolar POCl₃ to substrate (10 mmol scale).

- Temperature : Reflux (~110°C) for 4 hours.

- Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.

This method yields >95% purity (mp. 118–120°C) .

Q. Table 1: Synthesis Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | POCl₃ | Chlorination at C3 |

| Solvent | Neat POCl₃ (no additional solvent) | High reactivity |

| Reaction Time | 4 hours | Complete conversion |

| Purification | Ethanol recrystallization | 95% yield, high purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Confirms ester carbonyl (C=O) at ~1735 cm⁻¹ and absence of amide bands, ruling out side reactions .

- ¹H NMR : Aromatic protons (δ 7.43–7.30, m), ethoxy group (δ 4.31, q; δ 1.20, t) .

- Elemental Analysis : Validates empirical formula (C₁₉H₁₅ClN₂O₂) with <0.5% deviation .

Q. Table 2: Spectroscopic Data

| Technique | Key Signals | Structural Insight |

|---|---|---|

| IR (KBr) | 1735 cm⁻¹ (ester C=O) | Confirms ester group |

| ¹H NMR (DMSO-d₆) | δ 7.43–7.30 (10H, m, aromatic) | Diphenyl substitution |

| δ 4.31 (q, 2H, CH₂) | Ethoxy group |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected carbonyl signals) require cross-validation:

- X-ray Crystallography : Resolves ambiguities in substituent positions (e.g., phenyl vs. chlorine orientation). SHELX programs are widely used for refinement .

- Heteronuclear NMR : ¹³C NMR confirms carbonyl carbons (δ ~162 ppm for ester) and distinguishes aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular ion ([M⁺] at m/z 271.1065) .

Q. What strategies enhance the yield of cyclization reactions using this compound as a precursor?

Cyclization with nucleophiles (e.g., ethyl glycinate) to form pyrrolo[2,3-c]pyridazines involves:

- Base Selection : Anhydrous K₂CO₃ in ethanol facilitates deprotonation and nucleophilic attack .

- Reaction Time : 10-hour reflux ensures complete ring closure.

- Workup : Ice-water precipitation removes unreacted reagents, yielding >85% pure heterocycles .

Q. Table 3: Cyclization Optimization

| Condition | Effect | Yield Improvement |

|---|---|---|

| Base: K₂CO₃ vs. NaOH | Higher solubility, milder conditions | +20% |

| Solvent: Ethanol vs. DMF | Reduced side reactions | +15% |

Q. How do solvent and base choices influence reaction pathways in derivative synthesis?

- Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating substitutions.

- Protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding .

- Strong bases (e.g., NaH) risk ester hydrolysis, while weak bases (K₂CO₃) preserve functionality .

Example : Replacing ethanol with DMF in azide cyclization () reduced reaction time from 16h to 6h but required rigorous drying to avoid hydrolysis.

Q. What computational tools support mechanistic studies of reactions involving this compound?

Q. How are impurities managed during large-scale synthesis?

- Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) isolates esters from azide byproducts .

- Recrystallization : Ethanol removes unreacted starting materials .

- TLC Monitoring : Tracks reaction progress (e.g., Rf = 0.60 in 2:1 cyclohexane/EtOAc) .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

It serves as a precursor for:

- Pyrrolo-pyridazines : Antiviral and anticancer scaffolds .

- Tetrazolo-pyridazines : Photodynamic therapy agents (via azide-alkyne cycloaddition) .

- Furo-pyridazines : Enzyme inhibitors (e.g., kinase targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.